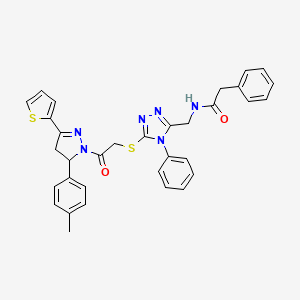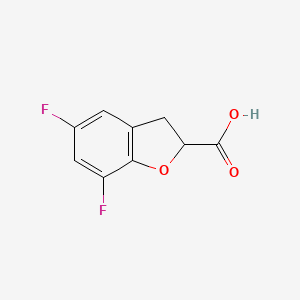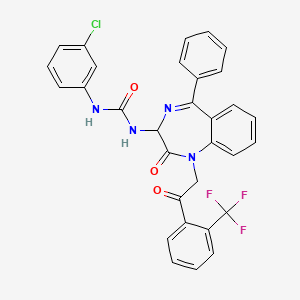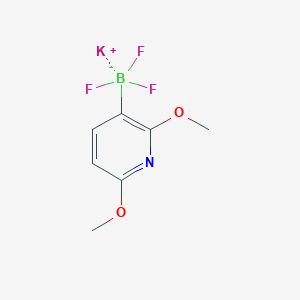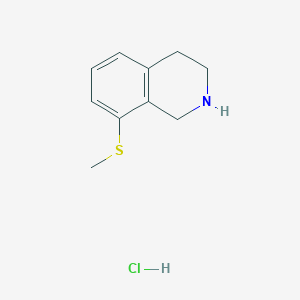
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2344685-83-0 . It has a molecular weight of 215.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9 (8)10;/h2-4,11H,5-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 215.75 .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
A study by Bakhite et al. (2022) explored pyridine derivatives, including partially hydrogenated isoquinolines, for their toxicological evaluation against the cotton aphid, Aphis gossypii. These compounds demonstrated varying degrees of insecticidal activity, some comparable to the commercial insecticide acetamiprid (Bakhite et al., 2022).
Anticancer Properties
Research into tetrahydroisoquinolines as anticancer agents has identified derivatives that exhibit potent cytotoxicity against various cancer cell lines. For instance, Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines that were evaluated for their in vitro anticancer activity, showing significant potential as therapeutic agents (Redda et al., 2010).
Luminescent Materials and Corrosion Inhibitors
Marae et al. (2022) investigated dihydrothieno[2,3-c] isoquinolines for their applications as luminescent materials and corrosion inhibitors. These compounds were characterized by their photophysical properties and their ability to protect mild steel in sulfuric acid solutions, highlighting the versatility of isoquinoline derivatives in material science applications (Marae et al., 2022).
Neurological Research
Tetrahydroisoquinolines have been explored for their therapeutic potential in neurological conditions. Singh and Shah (2017) reviewed patents on THIQ derivatives for various therapeutic activities, including their role in treating central nervous system disorders. This review emphasizes the importance of THIQ scaffolds in developing new drugs for neurological applications (Singh & Shah, 2017).
Photocatalytic and Photolysis Studies
Research on the photocatalytic activity and photolysis of arylsulfanyl alcohol radical cations, which can be related to isoquinoline derivatives, has provided insights into the mechanisms of light-induced chemical reactions. This area of study is crucial for understanding the behavior of organic compounds under photolytic conditions and their potential applications in environmental chemistry and synthetic methodologies (Baciocchi et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
1,2,3,4-Tetrahydroisoquinoline derivatives, such as 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research will likely continue to explore the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
8-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFJQRPGBFPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

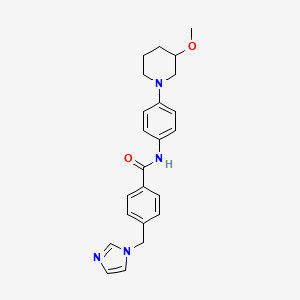
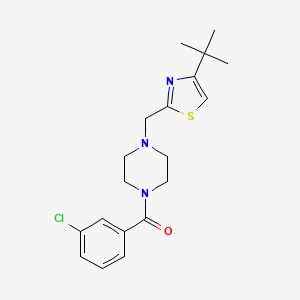
![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)
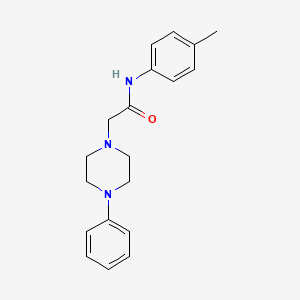
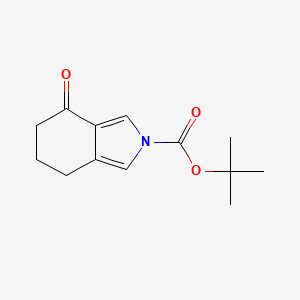

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)
